

# Generating IL-23 Knockout Mouse Models: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: IL-23

Cat. No.: B12422238

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the generation and validation of Interleukin-23 (IL-23) knockout mouse models. These models are invaluable tools for studying the role of the IL-23/Th17 axis in autoimmune and inflammatory diseases, as well as for the preclinical evaluation of novel therapeutics targeting this pathway.

## Application Notes

Interleukin-23 is a heterodimeric cytokine composed of a unique p19 subunit (encoded by the IL23a gene) and a p40 subunit shared with IL-12. It is a key driver of inflammation, primarily through its role in the expansion and maintenance of T helper 17 (Th17) cells.<sup>[1]</sup> Genetic ablation of IL-23 in mice has been shown to confer resistance to various autoimmune disease models, making these knockout animals essential for dissecting disease mechanisms and testing therapeutic interventions.

## Genetic Modification Strategies

The most common and efficient method for generating IL-23 knockout mice is through the use of CRISPR/Cas9 technology to target the IL23a gene, which encodes the p19 subunit. This approach allows for the introduction of insertions or deletions (indels) that result in a frameshift mutation and a premature stop codon, thereby ablating protein expression. Traditional methods involving homologous recombination in embryonic stem (ES) cells have also been used to create both conventional and conditional knockout models.

## Validation of IL-23 Knockout

Successful generation of an IL-23 knockout mouse model requires rigorous validation at the genetic, molecular, and functional levels.

Table 1: Molecular Validation of IL-23p19 Knockout

| Validation Method       | Analyte                                         | Wild-Type (WT) Mice                                     | IL-23p19 Knockout (KO) Mice                                    |
|-------------------------|-------------------------------------------------|---------------------------------------------------------|----------------------------------------------------------------|
| Genotyping PCR          | Genomic DNA                                     | Expected band for WT allele                             | Expected band for KO allele (size may vary depending on indel) |
| Quantitative PCR (qPCR) | Il23a mRNA from activated macrophages           | Detectable expression (normalized to housekeeping gene) | Undetectable or significantly reduced expression               |
| ELISA                   | IL-23 protein in serum/cell culture supernatant | Detectable levels (e.g., >100 pg/mL after stimulation)  | Below limit of detection (e.g., < 15 pg/mL)                    |

Table 2: Functional Validation of IL-23 Knockout in Disease Models

| Disease Model                                   | Readout                    | Wild-Type (WT) Mice          | IL-23p19 Knockout (KO) Mice        |
|-------------------------------------------------|----------------------------|------------------------------|------------------------------------|
| Experimental Autoimmune Encephalomyelitis (EAE) | Mean Clinical Score (Peak) | 2.5 - 3.5                    | 0 - 1.0 (Resistant) <sup>[2]</sup> |
| Dextran Sulfate Sodium (DSS)-Induced Colitis    | Histological Score         | 8 - 12 (Severe inflammation) | 2 - 4 (Mild inflammation)          |
| Body Weight Loss                                | 15 - 25%                   | 5 - 10%                      |                                    |

Table 3: Immunophenotyping of IL-23 Knockout Mice

| Analysis       | Cell Population    | Tissue                     | Wild-Type (WT)<br>Mice (% of<br>CD4+ cells) | IL-23p19<br>Knockout (KO)<br>Mice (% of<br>CD4+ cells) |
|----------------|--------------------|----------------------------|---------------------------------------------|--------------------------------------------------------|
| Flow Cytometry | Th17 (CD4+IL-17A+) | Spleen (post-immunization) | 5 - 10%                                     | < 1%                                                   |
|                | Th17 (CD4+IL-17A+) | Colon (in colitis model)   | 8 - 15%                                     | 1 - 3%                                                 |

## Signaling Pathways and Experimental Workflows

### IL-23 Signaling Pathway

The following diagram illustrates the canonical IL-23 signaling cascade, which is disrupted in IL-23 knockout mice.



[Click to download full resolution via product page](#)

Caption: IL-23 signaling pathway initiated by ligand binding and culminating in gene transcription.

## Experimental Workflow: Generation and Validation of IL-23 KO Mice

The workflow for creating and validating an IL-23 knockout mouse model is a multi-step process outlined below.



[Click to download full resolution via product page](#)

Caption: Workflow for generating and validating IL-23 knockout mice using CRISPR/Cas9.

## Experimental Protocols

### Protocol 1: Generation of Il23a Knockout Mice using CRISPR/Cas9

This protocol outlines the steps for generating Il23a knockout mice by microinjection of CRISPR/Cas9 components into zygotes.

#### 1.1. Design and Synthesis of sgRNA

- Identify a suitable target sequence in an early exon of the mouse Il23a gene (Gene ID: 83430).<sup>[3]</sup> The target should be a 20-nucleotide sequence followed by a Protospacer Adjacent Motif (PAM) sequence (NGG).
- Use online design tools to minimize off-target effects.

- Synthesize the single guide RNA (sgRNA) using an in vitro transcription kit according to the manufacturer's instructions.
- Purify the sgRNA and assess its quality and concentration.

### 1.2. Preparation of Microinjection Mix

- Prepare a microinjection buffer (e.g., TE buffer, pH 7.5).
- Dilute Cas9 mRNA or protein and the synthesized sgRNA in the microinjection buffer to the final concentrations (e.g., 100 ng/µL Cas9 mRNA and 50 ng/µL sgRNA).
- Ensure the mixture is sterile and free of particulates by centrifugation and filtering.

### 1.3. Zygote Microinjection

- Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).
- Perform pronuclear microinjection of the CRISPR/Cas9 mix into the fertilized eggs.
- Culture the injected zygotes overnight to the two-cell stage.

### 1.4. Embryo Transfer

- Surgically transfer the viable two-cell embryos into the oviducts of pseudopregnant surrogate mothers.
- Monitor the surrogate mothers for pregnancy and birth of pups (F0 generation).

## Protocol 2: Genotyping of Founder Mice

This protocol describes the identification of founder mice carrying the desired genetic modification.

### 2.1. Genomic DNA Extraction

- Collect a small tail or ear snip from each F0 pup at weaning age.

- Extract genomic DNA using a commercial DNA extraction kit or a standard proteinase K digestion protocol.

## 2.2. PCR Amplification

- Design PCR primers flanking the sgRNA target site in the IL23a gene.
- Perform PCR using the extracted genomic DNA as a template. A typical reaction mixture includes:
  - 50-100 ng genomic DNA
  - 10 pmol of each forward and reverse primer
  - dNTP mix
  - Taq DNA polymerase and buffer
- Use the following cycling conditions (may require optimization):
  - Initial denaturation: 95°C for 5 min
  - 35 cycles of:
    - Denaturation: 95°C for 30 sec
    - Annealing: 58-62°C for 30 sec
    - Extension: 72°C for 45 sec
  - Final extension: 72°C for 5 min

## 2.3. Analysis of PCR Products

- Run the PCR products on a high-resolution agarose gel.
- Pups with successful indels may show a size shift in the PCR product or can be identified by Sanger sequencing of the PCR product to confirm the presence of mutations.

- Alternatively, use a T7 endonuclease I or Surveyor nuclease assay to detect heteroduplexes formed between wild-type and mutant DNA strands.

## Protocol 3: Functional Validation using DSS-Induced Colitis

This protocol details the induction and assessment of colitis to functionally validate the IL-23 knockout phenotype.

### 3.1. Induction of Colitis

- Use 8-12 week old male IL-23p19 KO mice and age-matched wild-type controls.
- Administer 2.0-3.0% (w/v) Dextran Sulfate Sodium (DSS, MW 36-50 kDa) in the drinking water ad libitum for 5-7 days.<sup>[4]</sup>
- Provide fresh DSS solution every 2-3 days.

### 3.2. Clinical Assessment

- Monitor the mice daily for body weight, stool consistency, and presence of blood in the stool.
- Calculate a Disease Activity Index (DAI) based on a scoring system (e.g., 0-4 for each parameter).

### 3.3. Histological Analysis

- At the end of the experiment (day 7-9), euthanize the mice and collect the entire colon.
- Measure the colon length (a shorter colon indicates more severe inflammation).
- Fix a section of the distal colon in 10% neutral buffered formalin, embed in paraffin, and section.
- Stain with Hematoxylin and Eosin (H&E).
- Score the sections for severity of inflammation, extent of injury, and crypt damage based on a standardized histological scoring system.<sup>[5][6]</sup>

## Protocol 4: Functional Validation using Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the induction and scoring of EAE, a model for multiple sclerosis, in which IL-23 KO mice are known to be resistant.[\[2\]](#)

### 4.1. EAE Induction

- Use 8-12 week old female IL-23p19 KO mice and wild-type controls.
- Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing *Mycobacterium tuberculosis*.
- Immunize mice subcutaneously at two sites on the flank with 100-200 µg of MOG35-55 in the emulsion.
- Administer pertussis toxin (200-300 ng) intraperitoneally on the day of immunization and two days later.

### 4.2. Clinical Scoring

- Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
- Score the disease severity on a scale of 0-5:
  - 0: No clinical signs
  - 1: Limp tail
  - 2: Hind limb weakness
  - 3: Complete hind limb paralysis
  - 4: Hind and forelimb paralysis
  - 5: Moribund state

### 4.3. Cellular Analysis (Optional)

- At the peak of the disease, isolate mononuclear cells from the spleen and central nervous system (CNS).
- Restimulate the cells in vitro with MOG35-55.
- Perform intracellular cytokine staining and flow cytometry to quantify the percentage of CD4+IL-17A+ (Th17) cells.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A distinct lineage of CD4 T cells regulates tissue inflammation by producing interleukin 17 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-23 is critical in the induction but not in the effector phase of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deep learning-based approach to the characterization and quantification of histopathology in mouse models of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Generating IL-23 Knockout Mouse Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12422238#generating-il-23-knockout-mouse-models>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)